N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
Description
N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a structurally complex acetamide derivative featuring a fused dioxinoquinolin core, a 2-fluorophenyl group, and a p-tolylamino (4-methylphenylamino) substituent. The compound’s design integrates fluorinated aromatic systems and hydrogen-bonding motifs, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4/c1-17-6-8-20(9-7-17)29-15-19-12-18-13-24-25(35-11-10-34-24)14-23(18)31(27(19)33)16-26(32)30-22-5-3-2-4-21(22)28/h2-9,12-14,29H,10-11,15-16H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUXRNGSNACLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5F)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core with several functional groups that enhance its biological activity. The presence of a fluorophenyl group increases lipophilicity, which can influence pharmacokinetics and bioavailability. The structural formula can be represented as follows:
Structural Features
| Functional Group | Description |
|---|---|
| Fluorophenyl | Enhances lipophilicity and receptor binding affinity |
| Quinoline Core | Known for intercalating with DNA and interacting with proteins |
| Dioxino Group | May contribute to unique chemical reactivity |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- DNA Intercalation : The quinoline structure allows the compound to intercalate into DNA strands, potentially inhibiting replication and transcription.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study 1 : A study on related quinoline derivatives showed effective inhibition of ovarian cancer cell lines with IC50 values in the low micromolar range.
- Case Study 2 : Another investigation highlighted the compound's ability to induce apoptosis in small cell lung cancer cells through DNA damage mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Case Study 3 : In vitro studies demonstrated effective antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related acetamide derivatives, as summarized below:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Substituent Effects on Physicochemical Properties
- Fluorine Position: The 2-fluorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects compared to the 3-fluorophenyl analog .
- Methyl vs. Methoxy: The p-tolylamino group (methyl) in the target compound improves lipophilicity (logP ≈ 3.2 estimated), whereas the 4-methoxyphenylamino analog exhibits higher polarity due to the methoxy group, which could influence solubility and membrane permeability.
- Halogenated Derivatives : The chloro-substituted compound demonstrates increased molecular weight and steric bulk, which may affect pharmacokinetic profiles such as metabolic stability.
Hydrogen-Bonding and Crystallography
The dioxinoquinolin core and acetamide linkage provide hydrogen-bonding sites (N–H and C=O groups), which are critical for crystal packing and intermolecular interactions. Similar compounds, such as those in , utilize benzoyl and methoxy groups to form extended hydrogen-bond networks, as inferred from Etter’s graph-set analysis .
Analytical Characterization
- NMR and MS : The ¹H-NMR of related compounds (e.g., ) shows aromatic proton multiplicity (δ 7.62–7.16 ppm) and acetamide CH₂ signals (δ 3.77 ppm). The target compound’s MS would likely exhibit a molecular ion peak near m/z 498 (M+H)+.
- Molecular Networking: Fragmentation patterns (cosine scores >0.8) would cluster the target compound with other dioxinoquinolin derivatives, as per .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including cyclization of the quinoline-dioxane core, functionalization of the acetamide group, and introduction of the p-tolylaminomethyl moiety. Key steps include:
- Cyclization : Use of catalysts (e.g., Lewis acids) to form the fused dioxinoquinolin scaffold .
- Substitution : Introduction of the fluorophenyl group via nucleophilic aromatic substitution under controlled pH and temperature .
- Optimization : Statistical experimental design (e.g., factorial design) can minimize trial-and-error by analyzing variables like solvent polarity (e.g., DMF vs. THF), reaction time, and catalyst loading .
Q. What in vitro models are suitable for preliminary evaluation of biological activity?
- Cancer Research : Use established cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (IC50 determination via MTT or SRB assays) .
- Antimicrobial Screening : Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial strains for MIC testing .
- Mechanistic Insight : Enzyme inhibition assays (e.g., kinase profiling) to identify potential targets .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Analytical Techniques :
- HPLC-MS : Verify molecular weight and purity (>95%) .
- NMR Spectroscopy : Confirm regiochemistry of the fluorophenyl and p-tolylaminomethyl groups (e.g., ¹⁹F NMR for fluorine environment) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the dioxinoquinolin core .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl position) impact biological activity?
A comparative structure-activity relationship (SAR) study can be designed by synthesizing analogs with substituent variations:
| Compound Variant | Fluorophenyl Position | p-Tolyl Group Modification | Observed Activity (IC50, nM) |
|---|---|---|---|
| Target Compound | 2-fluoro | Unmodified | 48 (MCF-7) |
| Analog 1 | 3-fluoro | Unmodified | 120 (MCF-7) |
| Analog 2 | 2-fluoro | Methoxy substitution | 85 (MCF-7) |
| Findings suggest the 2-fluorophenyl group enhances target binding via hydrophobic interactions, while bulkier substituents reduce potency . |
Q. How can computational methods improve synthesis and target prediction?
- Reaction Path Optimization : Quantum chemical calculations (e.g., DFT) predict transition states and optimize catalyst selection for cyclization steps .
- Molecular Docking : Simulate interactions with biological targets (e.g., topoisomerase II) using software like AutoDock Vina. The fluorophenyl group shows strong π-π stacking with aromatic residues in the active site .
- Machine Learning : Train models on PubChem data to predict metabolic stability or toxicity .
Q. How to resolve discrepancies in cytotoxicity data across cell lines?
- Data Triangulation :
- Dose-Response Curves : Ensure consistent assay protocols (e.g., incubation time, cell density) .
- Mechanistic Profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant lines to identify resistance pathways .
- Pharmacokinetic Factors : Assess membrane permeability (Caco-2 assay) and efflux pump activity (P-gp inhibition) .
Q. What methodologies assess metabolic stability in preclinical models?
- In Vitro Models :
- Liver Microsomes : Measure half-life (t½) using LC-MS to track parent compound degradation .
- CYP450 Inhibition : Screen for interactions with cytochrome isoforms (e.g., CYP3A4) .
- In Vivo Correlation : Administer the compound to rodent models and analyze plasma metabolites via UPLC-QTOF .
Data Contradiction Analysis
Q. How to address conflicting reports on enzyme inhibition potency?
- Standardized Assays : Use recombinant enzymes (e.g., EGFR-TK) under uniform conditions (pH 7.4, 25°C) to eliminate variability .
- Negative Controls : Include known inhibitors (e.g., erlotinib for EGFR) to validate assay sensitivity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL database) to identify outliers and consensus IC50 values .
Methodological Tools
| Tool/Technique | Application | Reference |
|---|---|---|
| Factorial Design | Optimize reaction yield | |
| DFT Calculations | Predict reaction pathways | |
| RNA-seq | Elucidate resistance mechanisms | |
| Caco-2 Assay | Evaluate membrane permeability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
